Chitosan (MW 30000)

Description

BenchChem offers high-quality Chitosan (MW 30000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitosan (MW 30000) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

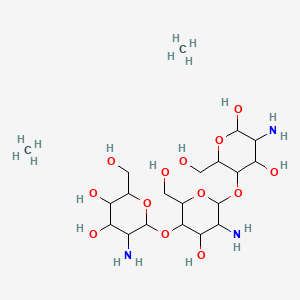

Molecular Formula |

C20H43N3O13 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane |

InChI |

InChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4 |

InChI Key |

JFWTYIODSIIOSW-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Chitosan (MW 30,000 Da)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chitosan with a molecular weight of approximately 30,000 Daltons (30 kDa). This low molecular weight (LMW) chitosan is of significant interest in the pharmaceutical and biomedical fields due to its unique characteristics, including enhanced solubility and biological activity compared to its high molecular weight counterparts. This document details these properties in structured tables, provides in-depth experimental protocols for their determination, and visualizes relevant biological and experimental workflows.

Core Physical and Chemical Properties

The properties of chitosan are intrinsically linked to its molecular weight (MW) and degree of deacetylation (DDA), which is the percentage of N-acetyl-D-glucosamine units that have been deacetylated to D-glucosamine. For a chitosan of 30 kDa, the following tables summarize key quantitative data found in the literature. It is important to note that specific values can vary depending on the source of the chitin, the method of chitosan preparation, and the precise DDA.

Table 1: Physical Properties of Chitosan (MW ≈ 30,000 Da)

| Property | Typical Value/Range | Significance in Drug Development |

| Appearance | White to off-white, odorless, amorphous powder | Affects formulation aesthetics and purity assessment. |

| Solubility | Soluble in acidic solutions (pH < 6.5), insoluble in water and alkaline solutions[1] | Crucial for the preparation of chitosan-based drug delivery systems. LMW chitosan has improved solubility over a wider pH range compared to high MW chitosan.[2] |

| Viscosity (intrinsic) | Varies with DDA, solvent, and temperature. Generally low for LMW chitosan. | Influences the injectability of solutions, the formation of nanoparticles, and the release kinetics of encapsulated drugs.[3] |

| Zeta Potential | Positive in acidic solutions (e.g., +15 to +40 mV) | The positive charge is key for mucoadhesion, interaction with negatively charged cell membranes, and complexation with anionic drugs or polymers.[4][5] |

Table 2: Chemical Properties of Chitosan (MW ≈ 30,000 Da)

| Property | Typical Value/Range | Significance in Drug Development |

| Molecular Formula | (C₆H₁₁NO₄)n | Defines the basic repeating unit of the polymer. |

| Degree of Deacetylation (DDA) | Typically 75-95% for commercial grades[6] | A critical parameter that influences solubility, crystallinity, biodegradability, and biological activity. Higher DDA generally leads to higher positive charge density.[6] |

| pKa | ~6.3 - 6.5[7][8] | Determines the pH at which the amino groups are protonated, affecting solubility and interaction with other molecules. The pKa can be influenced by DDA and MW.[9] |

| Reactivity | Contains reactive primary amine and hydroxyl groups | Allows for chemical modification to introduce targeting ligands, improve solubility, or alter drug release properties. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 30 kDa chitosan.

Determination of Degree of Deacetylation (DDA) by ¹H NMR Spectroscopy

Materials and Equipment:

-

Chitosan sample (30 kDa)

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) or deuterated acetic acid (CD₃COOD)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Freeze-dryer (optional)

-

pH meter

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the chitosan sample into a vial.

-

Dissolve the chitosan in D₂O containing a small amount of DCl or CD₃COOD to achieve a final pH of approximately 4.[13] The acidic conditions are necessary to protonate the amino groups and solubilize the chitosan. A typical solvent is 2% DCl in D₂O.[12]

-

To exchange labile protons (from -OH and -NH₂) with deuterium, the sample can be freeze-dried and re-dissolved in D₂O two to three times.[13]

-

Transfer the final solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 70 °C) to reduce the viscosity of the solution and improve spectral resolution.[12]

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, ensuring accurate integration.

-

-

Data Analysis:

-

Identify the proton signals in the spectrum. The signal for the three protons of the N-acetyl group (-COCH₃) typically appears around 2.0-2.2 ppm. The signals for the protons on the glucosamine ring (H2-H6) appear between 3.5 and 5.0 ppm, and the anomeric proton (H1) appears around 5.0-5.5 ppm.

-

Integrate the area of the N-acetyl proton signal (I_CH₃).

-

Integrate the area of a well-resolved proton signal from the glucosamine ring, for example, the H2 proton (I_H2).

-

Calculate the DDA using the following formula: DDA (%) = [1 - ( (I_CH₃ / 3) / I_H2 )] * 100

-

Determination of Viscosity-Average Molecular Weight (Mv) by Capillary Viscometry

Capillary viscometry is a classical and cost-effective method to determine the viscosity-average molecular weight (Mv) of polymers.[14][15]

Materials and Equipment:

-

Chitosan sample (30 kDa)

-

Solvent: e.g., 0.1 M acetic acid / 0.2 M sodium chloride, or 0.2 M acetic acid / 0.15 M ammonium acetate (pH 4.5)[15]

-

Ubbelohde or Cannon-Fenske capillary viscometer

-

Water bath with precise temperature control (e.g., 25 ± 0.1 °C)

-

Stopwatch

-

Volumetric flasks and pipettes

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of chitosan in the chosen solvent at a known concentration (e.g., 1 g/dL). For low molecular weight chitosan, a higher initial concentration may be necessary to obtain accurate measurements.[15]

-

Prepare a series of dilutions of the stock solution (e.g., 0.8, 0.6, 0.4, 0.2 g/dL).

-

-

Viscosity Measurement:

-

Equilibrate the viscometer and the solutions in the temperature-controlled water bath.

-

Measure the flow time of the pure solvent (t₀) through the capillary. Repeat at least three times for an average.

-

For each chitosan solution, measure the flow time (t) through the capillary. Repeat at least three times for an average.

-

-

Data Analysis and Calculation:

-

Calculate the relative viscosity (η_rel = t / t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / C) and the inherent viscosity (η_inh = ln(η_rel) / C), where C is the concentration in g/dL.

-

Plot both η_red and η_inh against concentration.

-

Extrapolate the two lines to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity ([η]).

-

Use the Mark-Houwink-Sakurada equation to calculate the viscosity-average molecular weight (Mv): [η] = K * Mv^a Where K and a are constants specific to the polymer-solvent system and temperature. For chitosan in 0.1 M acetic acid / 0.2 M NaCl at 25 °C, typical values are K = 1.81 x 10⁻³ and a = 0.93.

-

Visualization of Workflows and Pathways

Experimental Workflow: Preparation and Characterization of Chitosan Nanoparticles

The following diagram illustrates a typical workflow for the preparation of chitosan nanoparticles using the ionic gelation method, a common technique for encapsulating drugs for delivery.[16][17]

Caption: Workflow for Chitosan Nanoparticle Preparation and Characterization.

Signaling Pathway: Cellular Uptake of Chitosan Nanoparticles

Chitosan nanoparticles are often taken up by cells through endocytosis. One of the primary mechanisms is clathrin-mediated endocytosis.[18][19][20]

Caption: Clathrin-Mediated Endocytosis of Chitosan Nanoparticles.

This guide provides a foundational understanding of the physicochemical properties of 30 kDa chitosan for professionals in research and drug development. The provided protocols and visualized workflows serve as a practical resource for the application of this versatile biopolymer in advanced drug delivery systems.

References

- 1. The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. materials.international [materials.international]

- 7. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

- 10. A validated 1H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of degree of deacetylation of chitosan by 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]

- 17. iijls.com [iijls.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Biodegradability of 30 kDa Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the biomedical field due to its inherent biocompatibility, biodegradability, and mucoadhesive properties. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of 30 kDa chitosan, a low molecular weight variant that offers unique advantages in drug delivery and tissue engineering applications. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes associated cellular signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals. The data presented herein underscores the favorable safety and degradation profile of 30 kDa chitosan, while also highlighting the nuanced, context-dependent nature of its biological interactions.

Biocompatibility of 30 kDa Chitosan

The biocompatibility of chitosan is a cornerstone of its utility in biomedical applications. It is generally recognized as non-toxic and biocompatible.[1] However, the specific cellular and tissue responses can be influenced by its physicochemical properties, most notably its molecular weight (MW) and degree of deacetylation (DD). For 30 kDa chitosan, a low molecular weight classification, these interactions are of particular interest. Chitosan with a molecular weight below 30 kDa is often readily soluble in water without the need for an acidic environment.[2]

In Vitro Cytotoxicity

The in vitro cytotoxicity of 30 kDa chitosan has been evaluated across a range of cell lines, including fibroblasts, epithelial cells, and various cancer cell lines. Generally, low molecular weight chitosans exhibit a favorable safety profile, particularly towards non-cancerous cell lines.

Table 1: Summary of In Vitro Cytotoxicity of Low Molecular Weight Chitosan

| Cell Line | Chitosan MW (kDa) | Concentration/Dosage | Assay | Results | Reference |

| Human Dermal Fibroblasts | Low MW | Not specified | MTT | 89% cell viability at 0.19% and 0.2% concentrations.[3] | [3] |

| L929 (Mouse Fibroblast) | Low MW (50-190) | Various | MTT | IC50: 345 ± 9.03 µg/mL | [4] |

| Caco-2 (Human Epithelial) | Not specified | 0.5% (w/v) for 60 min | Trypan Blue | No significant effect on cell viability.[1] | [1] |

| MCF-7 (Breast Cancer) | Low MW (100-300) | Various | MTT | IC50: 1.76 mg/mL | [5][6] |

| HeLa (Cervical Cancer) | Low MW (100-300) | Various | MTT | IC50: 1 mg/mL | [5][6] |

| Saos-2 (Osteosarcoma) | Low MW (100-300) | Various | MTT | IC50: 1.63 mg/mL | [5][6] |

| HepG2 (Liver Cancer) | Low MW | Up to 4 mg/mL | MTS | IC50 > 4.00 mg/mL | [7] |

| 3T3 (Mouse Fibroblast) | Low MW | Up to 4 mg/mL | MTS | IC50 > 4.00 mg/mL | [7] |

Note: The table includes data for "low molecular weight" chitosan, which may encompass a range around 30 kDa.

Hemocompatibility

Hemocompatibility is a critical parameter for any biomaterial intended for applications involving direct contact with blood. Chitosan is known for its hemostatic properties. The hemolytic potential of chitosan is an important aspect of its hemocompatibility assessment.

Table 2: Summary of Hemolytic Activity of Chitosan

| Chitosan Derivative | Concentration | Hemolysis (%) | pH | Reference |

| Chitosan Nanoparticles | Not specified | 186.20 - 223.12 | Acidic | [8] |

| Neutralized Chitosan Nanoparticles | 0.4 mg/mL | 2.56 | Neutral | [8] |

| Neutralized Chitosan Nanoparticles | Not specified | 2.56 - 72.54 | Neutral | [8] |

Note: Data for 30 kDa chitosan was not specifically available. The hemolytic activity of chitosan is highly dependent on its formulation and the pH of the solution.

Inflammatory Response

The immunomodulatory properties of chitosan are complex and dependent on its physicochemical characteristics and the specific immune cells involved. Low molecular weight chitosan has been shown to elicit both pro- and anti-inflammatory responses.

The interaction of chitosan with macrophages can trigger intracellular signaling cascades, leading to the production of various cytokines. Two key pathways involved are the NF-κB and the NLRP3 inflammasome pathways.

Table 3: Inflammatory Response to Low Molecular Weight Chitosan in Macrophages

| Cell Type | Chitosan MW (kDa) | Concentration | Cytokine Measured | Effect | Reference |

| RAW 264.7 | 7.1 | Not specified | TNF-α, IL-6 | Enhanced production | [9][10][11] |

| RAW 264.7 | 72, 156 | Not specified | TNF-α, IL-6 | Inhibited production | [9][10][11] |

| Human Monocyte-derived Macrophages | Not specified | 50 µg/mL | IL-1β, IL-6, TNF-α | Lowest levels observed with Benzydamine+Chitosan | [12] |

| RAW 264.7 | Oligosaccharides (<10) | Not specified | TNF-α, IL-6 | Dose-dependent attenuation of LPS-induced production | [11] |

Note: The inflammatory response is highly dependent on the specific experimental conditions, including the presence of other stimuli like LPS.

Biodegradability of 30 kDa Chitosan

The biodegradability of chitosan is essential for its application in drug delivery and tissue engineering, allowing for the gradual release of therapeutic agents and the replacement of the scaffold by native tissue. The degradation of chitosan in vivo is primarily mediated by enzymes, with lysozyme being the most significant. The rate of degradation is influenced by the molecular weight and degree of deacetylation; lower molecular weight chitosans generally exhibit a faster degradation rate.

In Vitro Enzymatic Degradation

In vitro studies using lysozyme are commonly employed to model the in vivo degradation of chitosan. The degradation can be monitored by measuring the weight loss of the chitosan material over time or by analyzing the change in its molecular weight.

Table 4: In Vitro Degradation of Chitosan by Lysozyme

| Chitosan Form | MW (kDa) | Lysozyme Concentration | Incubation Time | Weight Loss (%) | Reference |

| Porous Scaffolds | High (DD 95-98%) | 800 mg/L in PBS | 4 weeks | 17.3 ± 0.8 | [13][14] |

| Hydrogel | Not specified | 50 µg/mL in PBS | Varied | Dependent on degree of acetylation | [15] |

| Scaffolds | Not specified | 120 mg/L | 28 days | ~15-20% | [16] |

Note: Specific quantitative degradation data for 30 kDa chitosan is limited. The provided data is for chitosan in different forms and molecular weights, indicating the general trend of enzymatic degradation.

The degradation of chitosan results in the formation of non-toxic oligosaccharides of varying lengths, which can be further metabolized by the body.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chitosan's biocompatibility and biodegradability.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells (e.g., L929, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare various concentrations of 30 kDa chitosan solution in a suitable solvent (e.g., sterile PBS or cell culture medium). Remove the old medium from the wells and add 100 µL of the chitosan solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of chitosan that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the chitosan concentration.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the biomaterial.

-

Blood Collection: Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

-

RBC Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three to four times with sterile phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs in PBS to obtain a 2-4% (v/v) suspension.

-

Treatment: Prepare a series of concentrations of 30 kDa chitosan solution in PBS. In test tubes, mix the chitosan solutions with the RBC suspension.

-

Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or deionized water as a positive control (100% hemolysis).

-

Incubation: Incubate all tubes at 37°C for 1-4 hours with gentle shaking.

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

In Vitro Enzymatic Degradation

This protocol assesses the degradation of chitosan in the presence of lysozyme.

-

Sample Preparation: Prepare samples of 30 kDa chitosan in the desired form (e.g., films, scaffolds, or hydrogels) and record their initial dry weight (W_i).

-

Enzyme Solution: Prepare a lysozyme solution (e.g., 10,000 U/mL) in a buffer that mimics physiological conditions (e.g., PBS, pH 7.4).

-

Degradation Study: Immerse the chitosan samples in the lysozyme solution and incubate at 37°C with gentle agitation. A control group with chitosan samples in buffer without lysozyme should be included.

-

Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the solutions.

-

Washing and Drying: Gently rinse the retrieved samples with deionized water to remove any adsorbed enzyme and salts, and then dry them to a constant weight (W_f).

-

Data Analysis: Calculate the percentage of weight loss at each time point using the formula: % Weight Loss = [(W_i - W_f) / W_i] x 100

-

Molecular Weight Analysis (Optional): The molecular weight of the remaining chitosan can be determined at each time point using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) to assess the extent of polymer chain scission.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The interaction of chitosan with immune cells, particularly macrophages, can activate specific signaling pathways that regulate the inflammatory response.

Figure 1: NF-κB Signaling Pathway Activation by Chitosan.

Figure 2: NLRP3 Inflammasome Activation by Chitosan.

Experimental Workflows

Figure 3: In Vitro Biocompatibility Experimental Workflow.

References

- 1. Effect of chitosan on epithelial permeability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chitosan-Based Nanoparticles with Optimized Parameters for Targeted Delivery of a Specific Anticancer Drug—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cornous.com [cornous.com]

- 5. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caspjim.com [caspjim.com]

- 7. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openaccesspub.org [openaccesspub.org]

- 14. researchgate.net [researchgate.net]

- 15. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Lysozyme-induced Degradation of Chitosan: the Characterisation of Degraded Chitosan Scaffolds | Semantic Scholar [semanticscholar.org]

Applications of 30,000 MW Chitosan in Drug Delivery: An In-depth Technical Guide

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has emerged as a promising biomaterial in the field of drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2] The molecular weight (MW) of chitosan is a critical parameter that influences its physicochemical and biological characteristics, thereby affecting its performance as a drug delivery vehicle.[3] This technical guide focuses on the applications of low molecular weight (LMW) chitosan, specifically around 30,000 MW (30 kDa), in the formulation of nanoparticulate drug delivery systems. Chitosan with a molecular weight below 30 kDa is often soluble in water without the need for an acidic environment, which is advantageous for various pharmaceutical preparations.[3] This guide will provide a comprehensive overview of the preparation, characterization, and application of 30,000 MW chitosan nanoparticles for the delivery of various therapeutic agents, including anticancer drugs and small interfering RNA (siRNA).

Core Concepts and Mechanisms

The utility of 30,000 MW chitosan in drug delivery is primarily attributed to its ability to form nanoparticles that can encapsulate and protect therapeutic payloads. The cationic nature of chitosan, due to the protonation of its amine groups in acidic to neutral solutions, allows for strong electrostatic interactions with negatively charged molecules and cell membranes.[4] This property is fundamental to both the formation of nanoparticles and their subsequent cellular uptake.

Nanoparticle Formation: Ionic Gelation

A widely used method for preparing chitosan nanoparticles is ionic gelation, which involves the electrostatic interaction between the positively charged chitosan and a polyanion, most commonly sodium tripolyphosphate (TPP).[5][6][7] This process is favored for its simplicity, mild conditions, and avoidance of harsh organic solvents.[5]

Cellular Uptake and Intracellular Fate

The positively charged surface of chitosan nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake.[8] The primary mechanism for the internalization of chitosan nanoparticles is endocytosis, with studies pointing towards clathrin-mediated endocytosis as a significant pathway.[8][9][10] Once inside the cell, the nanoparticles are enclosed in endosomes. Chitosan's "proton sponge" effect, where the buffering capacity of its amine groups leads to endosomal swelling and rupture, facilitates the release of the encapsulated drug into the cytoplasm, allowing it to reach its target.

Quantitative Data on 30,000 MW Chitosan Nanoparticles

The following tables summarize the key quantitative parameters of 30,000 MW chitosan nanoparticles for the delivery of paclitaxel, siRNA, and doxorubicin, compiled from various studies.

| Drug | Chitosan MW (kDa) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Paclitaxel | 33 | 345.18 - 815.13 | Not Specified | 88.57 ± 2.53 | Not Specified | [11] |

| Paclitaxel | Not Specified | 226.7 ± 0.70 | +37.4 ± 0.77 | 79.24 ± 2.95 | 11.57 ± 0.81 | [2] |

| siRNA | 25 | ≤ 220 | Not Specified | Not Specified | Not Specified | [12] |

| siRNA | Not Specified | 127 ± 9.7 - 455 ± 12.9 | +25.1 ± 1.5 to +39.4 ± 0.5 | > 95 | Not Specified | [4] |

| Doxorubicin | Not Specified | 150 ± 10 | Not Specified | Up to 40 | Up to 23 | [13] |

| Doxorubicin | Not Specified | Not Specified | +34 | Not Specified | 4.0 (wt.%) | [14] |

Table 1: Physicochemical Properties of Drug-Loaded 30,000 MW Chitosan Nanoparticles

| Drug | Chitosan MW (kDa) | Time | Cumulative Release (%) | pH | Reference |

| Paclitaxel | 33 | 24 h | 57.8 ± 1.735 | Not Specified | [11] |

| Paclitaxel | Not Specified | 24 h | > 60 | Not Specified | [2] |

| siRNA | Not Specified | 96 h | 62.61 ± 2.95 | 7.4 | [15] |

| siRNA | Not Specified | 96 h | 81.32 ± 1.86 | 4.0 | [15] |

| Doxorubicin | Not Specified | 6 h | Up to 30 | 5.0 | [13] |

Table 2: In Vitro Drug Release from 30,000 MW Chitosan Nanoparticles

Experimental Protocols

Preparation of Drug-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes the general steps for preparing drug-loaded chitosan nanoparticles using the ionic gelation method.[5][6][7]

Materials:

-

Low molecular weight chitosan (approx. 30 kDa)

-

Acetic acid (1% v/v)

-

Sodium tripolyphosphate (TPP)

-

Therapeutic drug (e.g., paclitaxel, doxorubicin, siRNA)

-

Deionized water

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution until the chitosan is completely dissolved. The pH of the solution can be adjusted to a range of 4.5-5.5.

-

Drug Incorporation:

-

For hydrophilic drugs, dissolve the drug in the chitosan solution.

-

For hydrophobic drugs, the drug may be dissolved in a small amount of a suitable organic solvent before being added to the chitosan solution under vigorous stirring to form an emulsion.

-

For siRNA, it can be added to the TPP solution or directly to the formed nanoparticles.

-

-

TPP Solution Preparation: Prepare a TPP solution in deionized water at a concentration of 1 mg/mL.

-

Nanoparticle Formation: While stirring the chitosan solution at a moderate speed (e.g., 700-1000 rpm) at room temperature, add the TPP solution dropwise. The ratio of chitosan to TPP can be optimized, with common ratios ranging from 2:1 to 5:1 (v/v). An opalescent suspension will form, indicating the formation of nanoparticles.

-

Stirring and Maturation: Continue stirring the suspension for 10-30 minutes to allow for the stabilization of the nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000-16,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is repeated 2-3 times to remove unreacted reagents.

-

Storage: The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Characterization of Chitosan Nanoparticles

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) using a Zetasizer.

-

Procedure: Dilute the nanoparticle suspension in deionized water. Measurements are typically performed at 25°C. The average particle size (Z-average), polydispersity index (PDI), and zeta potential are recorded.

Encapsulation Efficiency and Drug Loading:

-

Method: Indirect measurement by quantifying the amount of free drug in the supernatant after centrifugation.

-

Procedure:

-

Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

-

Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Weight of nanoparticles] x 100

-

-

In Vitro Drug Release:

-

Method: Dialysis method.

-

Procedure:

-

Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Quantify the amount of drug released in the aliquots using a suitable analytical method.

-

Visualizations

References

- 1. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics [mdpi.com]

- 3. Chitosan-Based Nanoparticles with Optimized Parameters for Targeted Delivery of a Specific Anticancer Drug—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability, Intracellular Delivery, and Release of siRNA from Chitosan Nanoparticles Using Different Cross-Linkers | PLOS One [journals.plos.org]

- 5. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]

- 6. researchgate.net [researchgate.net]

- 7. ajpamc.com [ajpamc.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. biochemjournal.com [biochemjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced Intestinal Permeation of Doxorubicin Using Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chitosan nanoparticles as delivery systems for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Chitosan MW 30000 for Tissue Engineering Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the field of tissue engineering due to its unique biological properties.[1][2] This natural polymer is biocompatible, biodegradable, and exhibits minimal foreign-body response.[3] Its hydrophilic surface promotes cell adhesion and proliferation, and its degradation products are non-toxic.[3] Chitosan's versatility allows it to be fabricated into various forms, including porous 3D scaffolds, hydrogels, membranes, and nanoparticles, making it suitable for a wide range of tissue regeneration applications.[4][5]

The molecular weight (MW) of chitosan is a critical parameter that significantly influences its physicochemical and biological characteristics.[6] Low molecular weight chitosan, such as MW 30,000 Da (30 kDa), offers distinct advantages, including improved solubility and potentially faster degradation rates, which can be beneficial for specific tissue engineering strategies where rapid tissue integration is desired.[2] This guide provides a comprehensive technical overview of the use of chitosan with a molecular weight of approximately 30,000 Da for the fabrication of tissue engineering scaffolds.

Core Properties of Low Molecular Weight Chitosan (c. 30,000 Da)

The selection of chitosan MW 30,000 for scaffold fabrication is predicated on a balance of mechanical integrity, degradation kinetics, and cellular interaction. While high molecular weight chitosans may offer greater mechanical strength, lower molecular weight variants can be more readily processed and may present a more dynamic environment for cell infiltration and tissue remodeling.

Physicochemical Properties

The properties of chitosan scaffolds are intrinsically linked to the characteristics of the base polymer. For low molecular weight chitosan, these include:

-

Solubility: Lower molecular weight chitosan generally exhibits better solubility in acidic solutions, which is a crucial factor for the preparation of scaffold solutions.

-

Biodegradation: The degradation rate of chitosan is inversely related to its molecular weight and degree of deacetylation (DD).[2] Scaffolds fabricated from lower MW chitosan are expected to degrade faster, which can be tuned to match the rate of new tissue formation.[2]

-

Mechanical Strength: While pure chitosan scaffolds can be mechanically weak, the mechanical properties are influenced by the concentration of the chitosan solution used for fabrication.[1][6] Higher concentrations can lead to increased tensile and compressive strength.[6]

Biological Properties

Chitosan possesses inherent biological activities that make it an attractive biomaterial for tissue engineering:

-

Biocompatibility: Chitosan and its degradation products are generally non-toxic and biocompatible.[1]

-

Cell Adhesion and Proliferation: The hydrophilic surface of chitosan supports the attachment and growth of various cell types, including osteoblasts and fibroblasts.[3][7]

-

Antibacterial Activity: Chitosan exhibits broad-spectrum antimicrobial properties, which can be beneficial in preventing implant-associated infections.[1][7]

-

Osteoconductivity: Chitosan has been shown to support the formation of mineralized bone matrix, making it a promising material for bone tissue engineering.[2][3]

Scaffold Fabrication and Characterization

The fabrication method significantly influences the final properties of the chitosan scaffold, such as porosity, pore size, and mechanical strength.

Fabrication Protocols

Freeze-drying, or lyophilization, is a widely used method for creating porous chitosan scaffolds.[6]

Table 1: Experimental Protocol for Freeze-Drying Fabrication of Chitosan Scaffolds

| Step | Procedure | Parameters |

| 1. Solution Preparation | Dissolve low molecular weight chitosan powder in a dilute acidic solution (e.g., 1% v/v acetic acid). | Chitosan concentration: 1-4% (w/v) |

| 2. Molding | Pour the chitosan solution into a mold of the desired shape and size. | - |

| 3. Freezing | Freeze the molded solution at a controlled temperature. The freezing temperature influences the resulting pore size. | Freezing temperature: -20°C to -80°C |

| 4. Lyophilization | Subject the frozen solution to a high vacuum to sublimate the solvent, leaving a porous scaffold structure. | Duration: 24-72 hours |

| 5. Neutralization | Immerse the scaffold in a neutralizing solution (e.g., NaOH) to remove residual acid. | - |

| 6. Washing & Sterilization | Wash the scaffold extensively with distilled water and sterilize using methods such as UV irradiation or ethanol washing. | - |

Scaffold Characterization

Thorough characterization is essential to ensure the fabricated scaffolds meet the requirements for the intended tissue engineering application.

Table 2: Characterization of Low Molecular Weight Chitosan Scaffolds

| Property | Method | Typical Values/Observations |

| Morphology and Pore Size | Scanning Electron Microscopy (SEM) | Pore sizes can range from 50 to 200 µm, which is suitable for cell infiltration and nutrient transport.[6] The pore structure is often interconnected.[6] |

| Porosity | Liquid Displacement Method | Porosity is typically high, often in the range of 75-85%, which is ideal for tissue engineering applications.[6] |

| Mechanical Properties | Tensile and Compression Testing | The tensile strength of a 2% chitosan scaffold can be around 0.12 ± 0.03 MPa.[6] Mechanical properties generally increase with higher chitosan concentrations.[6] For instance, the compressive elastic modulus can increase from 5.2 kPa to 520 kPa as the compressive ratio increases.[8] |

| Swelling Ratio | Gravimetric Analysis | The swelling behavior is influenced by the microstructure. A 2% chitosan scaffold has been reported to have a high swelling percentage. |

| In Vitro Degradation | Enzymatic Degradation Assay (using lysozyme) | Weight loss of 20-45% can be observed within 14 days. The degradation rate is dependent on the molecular weight and degree of deacetylation. |

Biological Performance and Cellular Interactions

The ultimate success of a tissue engineering scaffold lies in its ability to support cellular functions and promote tissue regeneration.

Cell Viability and Proliferation

-

MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability and proliferation. Studies have shown that chitosan scaffolds are non-cytotoxic and can support the proliferation of various cell types, including fibroblasts and mesenchymal stem cells.[7] On a 2% chitosan scaffold, cell viability was found to be significantly greater than the control after 5 days.[7]

Table 3: Experimental Protocol for MTT Cell Viability Assay

| Step | Procedure |

| 1. Cell Seeding | Seed cells onto the sterilized chitosan scaffolds in a multi-well plate. |

| 2. Incubation | Culture the cell-seeded scaffolds for desired time points (e.g., 1, 3, 5, and 7 days). |

| 3. MTT Reagent Addition | Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells. |

| 4. Solubilization | Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO). |

| 5. Absorbance Measurement | Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. |

Cell Adhesion and Morphology

-

Scanning Electron Microscopy (SEM): SEM is used to visualize cell attachment and spreading on the scaffold surface. Fibroblasts cultured on chitosan scaffolds have been observed to spread well and exhibit a flattened morphology, indicating good adhesion.[7]

Signaling Pathways

Chitosan scaffolds can influence cellular behavior by activating specific signaling pathways crucial for tissue regeneration.

-

Integrin-Mediated Signaling: The attachment of cells to the scaffold can be mediated by integrin receptors, which can in turn activate downstream signaling cascades.

-

Bone Morphogenetic Protein (BMP) Signaling: In the context of bone tissue engineering, chitosan scaffolds have been shown to induce the activation of the BMP signaling pathway, leading to osteogenic differentiation of mesenchymal stem cells.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the fabrication and evaluation of chitosan scaffolds for tissue engineering.

Conclusion

Chitosan with a molecular weight of approximately 30,000 Da presents a compelling biomaterial for the development of tissue engineering scaffolds. Its favorable biological properties, coupled with the ability to tailor its physical characteristics through fabrication processes like freeze-drying, make it a versatile platform for a variety of regenerative medicine applications. While pure low molecular weight chitosan scaffolds may have limitations in terms of mechanical strength, they can be effectively combined with other polymers or ceramics to create composite scaffolds with enhanced properties. Further research focusing on the precise effects of a 30,000 Da molecular weight on cellular responses and in vivo tissue regeneration will continue to refine its application in creating effective and clinically translatable tissue engineering solutions.

References

- 1. Chitosan based bioactive materials in tissue engineering applications-A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitosan-based scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitosan and Its Potential Use as a Scaffold for Tissue Engineering in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitosan-Based Scaffold for Mineralized Tissues Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fabrication and Characteristics of Chitosan Sponge as a Tissue Engineering Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization, characterization, and efficacy evaluation of 2% chitosan scaffold for tissue engineering and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

The Antimicrobial Power of Low Molecular Weight Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Low molecular weight chitosan (LMWC), a derivative of the naturally occurring polysaccharide chitin, has garnered significant attention in the scientific community for its potent and broad-spectrum antimicrobial properties. Its biocompatibility, biodegradability, and low toxicity make it a promising candidate for various applications in the pharmaceutical, biomedical, and food science industries. This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of LMWC, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanisms of Antimicrobial Action

The antimicrobial activity of low molecular weight chitosan is a multifaceted process, primarily attributed to its cationic nature. The primary amine groups (-NH2) along the chitosan backbone become protonated (-NH3+) in acidic to neutral solutions, allowing for electrostatic interactions with negatively charged components of microbial cell surfaces. The proposed mechanisms of action can be broadly categorized into two pathways: cell membrane disruption and intracellular interference.

Cell Membrane Disruption

The initial interaction of LMWC with microbial cells involves its binding to the negatively charged cell surface. In bacteria, this includes interactions with teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic interaction is believed to be the primary trigger for a cascade of events leading to cell death.

Key events in cell membrane disruption include:

-

Alteration of Membrane Permeability: The binding of cationic LMWC to the anionic components of the cell membrane disrupts the natural charge balance, leading to an increase in membrane permeability. This allows for the leakage of essential intracellular components such as ions (K+), metabolites, and even small proteins.

-

Inhibition of Nutrient Uptake: By coating the cell surface, LMWC can physically block the transport of essential nutrients into the cell, leading to starvation and eventual death.

-

Disruption of Membrane Potential: The accumulation of positive charges on the cell surface can lead to the depolarization of the membrane potential, which is crucial for various cellular processes, including ATP synthesis and transport.

Intracellular Interference

Unlike high molecular weight chitosan, which primarily acts on the cell surface, the smaller size of LMWC allows it to penetrate the microbial cell wall and membrane. Once inside the cytoplasm, LMWC can interfere with critical cellular processes:

-

Inhibition of DNA Replication and Transcription: LMWC can bind to the negatively charged phosphate backbone of DNA, interfering with the processes of replication and transcription. This prevents the synthesis of essential proteins and leads to the cessation of cell growth and division.

-

Inhibition of mRNA and Protein Synthesis: By interacting with mRNA, LMWC can inhibit the translation process, further halting the production of vital cellular proteins.[1]

The following diagram illustrates the proposed antimicrobial mechanisms of low molecular weight chitosan.

References

An In-depth Technical Guide to the Solubility of 30,000 Da Chitosan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 30,000 Dalton (30 kDa) chitosan in various solvents. Low molecular weight (LMW) chitosan, such as the 30 kDa variant, is of significant interest in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and enhanced solubility compared to its high molecular weight counterparts.[1] This document details the factors influencing its solubility, provides quantitative data where available, outlines experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Principles of Chitosan Solubility

For dissolution to occur, these hydrogen bonds must be overcome. This is typically achieved in acidic aqueous solutions with a pH below 6.0-6.5.[4][5] In such environments, the amino groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion allows water molecules to hydrate the polymer chains, resulting in dissolution.[2] Generally, chitosan becomes soluble when approximately 50% of its amino groups are protonated.[2]

Several key factors influence the solubility of 30 kDa chitosan:

-

Molecular Weight (MW): Lower molecular weight chitosans, like the 30 kDa variant, are generally more soluble than high molecular weight chitosans.[6]

-

Degree of Deacetylation (DDa): The DDa represents the percentage of D-glucosamine units. A higher DDa (typically 60-98%) means more amino groups are available for protonation, leading to enhanced solubility in acidic media.[6]

-

pH of the Solvent: As the primary driver of protonation, pH is a critical factor. Solubility is significant at pH levels below 6.0.

-

Ionic Strength: The presence of salts can influence solubility. While some salts can enhance solubility at low concentrations, higher concentrations can lead to a "salting-out" effect, causing the chitosan to precipitate.

-

Temperature: Temperature can affect solubility, though its influence is often considered less critical than MW, DDa, and pH within typical experimental ranges.[2]

-

Crystallinity: The crystalline structure of chitosan can impact its solubility.[2]

Quantitative Solubility Data for Low Molecular Weight Chitosan

Precise quantitative solubility data for 30 kDa chitosan is not extensively tabulated in the literature. However, studies on low molecular weight chitosans provide valuable insights. The following tables summarize available data for LMW chitosan, which can be considered indicative for the 30 kDa variant.

Table 1: Solubility of Low Molecular Weight Chitosan in Aqueous Acidic Solutions

| Molecular Weight (kDa) | Solvent (Aqueous) | Concentration of Acid | Temperature (°C) | Solubility | Reference |

| 29.2 | Water (pH adjusted) | - | Not Specified | Good solubility at pH 5.0 and 6.0; Low solubility at pH 7.0 | [6] |

| 30 (approx.) | Acetic Acid | 1% (v/v) | Room Temperature | Generally considered soluble; often used for solution preparation | [7] |

| 30 (approx.) | Formic Acid | 1% (v/v) | Room Temperature | Generally considered soluble | [7] |

| 30 (approx.) | Lactic Acid | 1% (v/v) | Room Temperature | Generally considered soluble | [7] |

| 20-50 | Acetic Acid | 0.5 M | 25 | Soluble | [4] |

| <100 | Acetic Acid | 5% | 25 | Soluble | [4] |

Table 2: Qualitative Solubility of 30 kDa Chitosan in Other Solvents

| Solvent Type | Examples | Solubility of 30 kDa Chitosan | Notes |

| Water (Neutral) | Deionized Water, pH 7.0 | Insoluble | The lack of amino group protonation prevents dissolution. |

| Alkaline Solutions | NaOH, KOH solutions | Insoluble | Amino groups remain unprotonated. |

| Common Organic Solvents | Ethanol, Methanol, Acetone, DMSO | Generally Insoluble | Chitosan's polarity and hydrogen bonding network prevent dissolution in most common organic solvents.[4] |

| Ionic Liquids | e.g., [BMIM]Cl | Can be soluble | Certain ionic liquids can disrupt the hydrogen bonding of chitosan, leading to dissolution. |

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for assessing the solubility of 30 kDa chitosan.

Gravimetric Method for Solubility in Aqueous Acid

This is the most common method to quantitatively determine chitosan solubility.

Objective: To determine the mass of soluble chitosan in a given volume of acidic solvent.

Materials:

-

Chitosan (30 kDa)

-

Selected acidic solvent (e.g., 1% v/v acetic acid in deionized water)

-

Magnetic stirrer and stir bar

-

Beakers or flasks

-

Centrifuge and centrifuge tubes

-

Drying oven

-

Analytical balance

-

Filtration apparatus (optional)

Procedure:

-

Preparation of Solvent: Prepare the desired acidic solvent (e.g., 100 mL of 1% acetic acid).

-

Weighing Chitosan: Accurately weigh a specific amount of dry 30 kDa chitosan (e.g., 0.1 g).

-

Dissolution: Add the weighed chitosan to the solvent while stirring continuously with a magnetic stirrer.

-

Stirring: Cover the beaker or flask and stir the mixture at a constant speed (e.g., 200 rpm) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

-

Separation of Insoluble Fraction:

-

Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at a high speed (e.g., 4000 rpm) for a specified time (e.g., 20 minutes) to pellet the undissolved chitosan.

-

Filtration (Alternative): Alternatively, filter the solution through a pre-weighed filter paper of a suitable pore size.

-

-

Isolation of Insoluble Fraction: Carefully decant the supernatant. Wash the pellet (or the residue on the filter paper) with deionized water to remove any residual acid and soluble chitosan, and centrifuge (or filter) again. Repeat the washing step.

-

Drying: Place the centrifuge tube with the pellet (or the filter paper with the residue) in a drying oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

-

Calculation:

-

Weigh the dried insoluble chitosan.

-

Calculate the solubility percentage using the following formula: Solubility (%) = [(Initial Mass of Chitosan - Mass of Insoluble Chitosan) / Initial Mass of Chitosan] x 100

-

Turbidity Method for Assessing pH-Dependent Solubility

This method is useful for determining the pH at which chitosan begins to precipitate from a solution.

Objective: To identify the pH range of solubility by monitoring the turbidity of a chitosan solution.

Materials:

-

A stock solution of 30 kDa chitosan in a dilute acid (e.g., 0.1 M HCl)

-

A base solution for titration (e.g., 0.1 M NaOH)

-

A pH meter

-

A turbidimeter or a spectrophotometer capable of measuring at 600 nm

-

A magnetic stirrer and stir bar

Procedure:

-

Prepare Chitosan Solution: Prepare a clear solution of 30 kDa chitosan (e.g., 1 mg/mL) in a suitable dilute acid.

-

Initial Measurement: Place the chitosan solution in a beaker with a magnetic stir bar and measure the initial pH and turbidity (or absorbance at 600 nm).

-

Titration: Slowly add the base solution (e.g., 0.1 M NaOH) dropwise to the chitosan solution while stirring.

-

Monitoring: After each addition of the base, allow the solution to stabilize and record the pH and turbidity.

-

Data Analysis: Plot the turbidity (or absorbance) as a function of pH. The pH at which a sharp increase in turbidity is observed indicates the onset of precipitation and the upper limit of the pH-solubility window.

Visualizing Chitosan Solubility Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate the key factors influencing chitosan solubility and a typical experimental workflow.

Caption: Factors influencing the solubility of 30 kDa chitosan.

Caption: Experimental workflow for determining chitosan solubility.

Conclusion

The solubility of 30 kDa chitosan is a critical parameter for its application in research and development. While it is generally insoluble in water and organic solvents, it can be readily dissolved in dilute aqueous acidic solutions. The key to its solubility lies in the protonation of its amino groups, which is influenced by the molecular weight, degree of deacetylation, and the pH of the solvent. The provided experimental protocols offer robust methods for quantifying its solubility, and the diagrams serve as a visual guide to the core concepts. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful formulation and application of this versatile biopolymer.

References

- 1. Production of Low Molecular Weight Chitosan and Chitooligosaccharides (COS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chitosan Solubility 2 Easy Methods: Acidic and Ionic [chitolytic.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

The Impact of 30 kDa Chitosan on Cellular Viability: A Technical Guide

Introduction: Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and diverse biological activities. The molecular weight of chitosan is a critical determinant of its physicochemical and biological properties, including its effect on cell viability. This technical guide provides an in-depth analysis of the effects of 30 kDa chitosan on cell viability, targeted at researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways.

Quantitative Analysis of Chitosan's Effect on Cell Viability

The cytotoxic and cytocompatible properties of chitosan are highly dependent on its molecular weight, degree of deacetylation (DDA), concentration, and the specific cell type being investigated. While data specifically for 30 kDa chitosan is often part of broader "low molecular weight chitosan" (LMWC) categories, the following tables summarize quantitative data from studies on LMWC, providing a strong indication of the expected effects of 30 kDa chitosan.

Table 1: Cytotoxicity of Low Molecular Weight Chitosan in Cancer Cell Lines

| Cell Line | Chitosan MW (kDa) | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | IC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | 100-300 | 1000 | 72 | ~30 | 1760 | [1] |

| HeLa (Cervical Cancer) | 100-300 | 1000 | 72 | ~30 | 1000 | [1] |

| Saos-2 (Osteosarcoma) | 100-300 | 1000 | 72 | ~40 | 1630 | [1] |

| MGC803 (Gastric Carcinoma) | Nanoparticles | 3 | 48 | - | 3 | [1] |

| HSC-3 (Oral SCC) | 50-190 | 200-300 | - | - | - | [2] |

| Ca9-22 (Oral SCC) | 50-190 | 200-300 | - | - | - | [2] |

Table 2: Cytocompatibility of Low Molecular Weight Chitosan in Normal Cell Lines

| Cell Line | Chitosan MW (kDa) | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |

| Fibroblast | 100-300 | 2000 | 72 | >70 | [1] |

| NIH3T3 (Mouse Fibroblast) | Low MW | >600 | - | >50 | [3] |

| HaCaT (Keratinocyte) | 50-190 | 300 | - | ~200 (Proliferation) | [2] |

| Human Pulp Cells (HPC) | Not Specified | 0.18% (1800 µg/mL) | 24 | ~50 (CC50) | [4] |

| Human Gingival Fibroblasts (HGF) | Not Specified | 0.18% (1800 µg/mL) | 24 | ~50 (CC50) | [4] |

Experimental Protocols

A fundamental aspect of assessing the biological effects of chitosan is the use of standardized and reproducible experimental protocols. The following section details the methodology for the widely used MTT assay for cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Chitosan solution (prepared in a suitable solvent, e.g., 1% acetic acid, and diluted in culture medium)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 7.5 x 10^6 cells/well, depending on the cell type and growth rate.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the 30 kDa chitosan solution. Include a vehicle control (medium with the solvent used for chitosan) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent to each well.[5] Incubate for 1-4 hours at 37°C.[6][7]

-

Formazan Solubilization: After incubation with MTT, carefully remove the MTT solution. Add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Signaling Pathways

The biological effects of chitosan are mediated through its interaction with various cellular signaling pathways. Depending on the cell type and context, chitosan can induce apoptosis in cancer cells or have protective effects in normal cells.

Apoptosis Induction in Cancer Cells: Low molecular weight chitosan has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8] The positively charged amino groups of chitosan are thought to interact with the negatively charged cell membrane, leading to membrane disruption and the initiation of apoptotic cascades. Key signaling events include:

-

Activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[9]

-

Activation of caspase-9, the initiator caspase of the intrinsic, mitochondria-mediated pathway.[9]

-

Convergence of both pathways on the activation of caspase-3, the primary executioner caspase that leads to the cleavage of cellular proteins and ultimately cell death.[9]

NF-κB Signaling Pathway Modulation: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Low molecular weight chitosan has been shown to inhibit the NF-κB signaling pathway, which can contribute to its anti-inflammatory and pro-apoptotic effects.[9] This can occur through the downregulation of key upstream mediators such as TNF receptor 1 (TNFR1).[9]

Visualizations

Experimental Workflow for Cell Viability Assessment

Caption: A generalized workflow for determining cell viability using the MTT assay.

Simplified Apoptosis Signaling Pathway Induced by Chitosan

Caption: Chitosan-induced apoptosis via extrinsic and intrinsic pathways.

Chitosan's Modulation of the NF-κB Signaling Pathway

References

- 1. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and anti-inflammatory effects of chitosan and hemostatic gelatin in oral cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Chitosan, Chitosan Derivatives, and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low-Molecular-Weight Chitosan Attenuates Lipopolysaccharide-Induced Inflammation in IPEC-J2 Cells by Inhibiting the Nuclear Factor-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Chitosan (MW 30,000) for Gene Delivery Applications

Chitosan, a natural, biodegradable, and biocompatible polysaccharide, has emerged as a leading non-viral vector for gene therapy.[1][2][3][4] Its cationic nature allows for the effective condensation of negatively charged nucleic acids into nanoparticles, protecting them from nuclease degradation and facilitating cellular uptake.[1][5][6] The molecular weight (MW) of chitosan is a critical parameter influencing the stability, size, and transfection efficiency of these nanoparticles.[1][7] Specifically, low molecular weight chitosans, particularly in the 10-50 kDa range, have been identified as highly effective for gene delivery, making 30 kDa chitosan a subject of significant interest.[5][8]

This guide provides a comprehensive technical overview of the use of 30 kDa chitosan in gene delivery, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Core Principles of Chitosan-Mediated Gene Delivery

At a pH below its pKa of ~6.5, the primary amine groups on the chitosan backbone become protonated, conferring a positive charge to the polymer.[1][4] This polycationic nature enables chitosan to electrostatically interact with the anionic phosphate backbone of DNA or RNA, leading to the self-assembly of condensed nanoparticles, often referred to as polyplexes.[1][2]

These nanoparticles offer several advantages:

-

Protection: They shield the genetic cargo from degradation by nucleases in the extracellular environment.[5][9][10][11]

-

Cellular Uptake: The net positive surface charge of the nanoparticles promotes interaction with negatively charged proteoglycans on the cell surface, triggering cellular uptake, primarily through endocytosis.[12][13]

-

Endosomal Escape: Chitosan's "proton sponge" effect is crucial for releasing the genetic material into the cytoplasm. As the endosome acidifies, the amine groups on chitosan sequester protons, leading to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.[6]

-

Low Cytotoxicity: Compared to other cationic polymers like polyethylenimine (PEI), chitosan exhibits significantly lower toxicity, making it a safer alternative for in vivo applications.[3][14]

Quantitative Data Presentation

The physicochemical properties of 30 kDa chitosan nanoparticles are highly dependent on formulation parameters, most notably the N/P ratio (the molar ratio of chitosan's amine groups to the phosphate groups of the nucleic acid).

Table 1: Physicochemical Properties of 30 kDa Chitosan-DNA Nanoparticles

| Chitosan MW (kDa) | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Cell Line / Model | Reference |

| 30 | 5:1 | ~290 | +25 | 86 | NCI-H441 (Human Lung) | [5] |

| 10-50 | Optimal | < 200 | Positive | Not Specified | General | [4] |

| 20.6 | 8:1 | 119 ± 20 | +17.65 ± 1.21 | Not Specified | HeLa, SiHa | [7][15] |

Note: Data is compiled from various studies and conditions may vary.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

| Chitosan MW (kDa) | N/P Ratio | Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Reference |

| 30 | 5:1 | NCI-H441 | Successful internalization and protein expression observed | Not explicitly quantified, but used for viability studies | [5] |

| 10 | 5:1 | HEK 293 | >40% (with optimized pH) | Lower cytotoxicity than Lipofectamine™ | [16] |

| 15 | Not Specified | D407, ARPE-19 | 0.36 ± 0.060; 0.33 ± 0.28 | Not Specified | [12] |

| 20.6 | 8:1 | HeLa, SiHa | Higher than 57.5 kDa Chitosan | Not Specified | [7][15] |

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the formulation and evaluation of 30 kDa chitosan nanoparticles.

Protocol 1: Preparation of Chitosan-DNA Nanoparticles (Polyelectrolyte Complexation)

This method relies on the electrostatic self-assembly of cationic chitosan and anionic DNA.

-

Preparation of Chitosan Solution:

-

Preparation of DNA Solution:

-

Nanoparticle Formation:

-

Determine the required volumes of chitosan and DNA solutions to achieve the target N/P ratio (a common starting point is 5:1).[5][16]

-

While continuously stirring the chitosan solution at a moderate speed, add the DNA solution dropwise.

-

Continue stirring the mixture at room temperature for at least 30 minutes to allow for the formation and stabilization of the nanoparticles.[5][17]

-

Protocol 2: Characterization of Nanoparticles

-

Size and Zeta Potential Measurement:

-

Dilute the nanoparticle suspension in deionized water or an appropriate buffer.

-

Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and Polydispersity Index (PDI).

-

Use Laser Doppler Velocimetry (LDV), often integrated into the same instrument, to measure the zeta potential, which indicates the surface charge and colloidal stability of the nanoparticles.[7]

-

-

Encapsulation Efficiency Assessment:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm for 30 min) to pellet the nanoparticles.

-

Carefully collect the supernatant containing the uncomplexed, free DNA.

-

Quantify the amount of DNA in the supernatant using a fluorescent DNA-binding dye (e.g., SYBR Gold) or UV-Vis spectrophotometry.

-

Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = [(Total DNA - Free DNA) / Total DNA] * 100

-

Protocol 3: In Vitro Cell Transfection

-

Cell Seeding:

-

One day prior to transfection, seed the target cells (e.g., HEK 293, NCI-H441) in 24-well plates at a density that will result in approximately 50-70% confluency on the day of transfection.[16]

-

-

Transfection:

-

Replace the cell culture medium with fresh medium, which may or may not contain serum. Note that serum can affect nanoparticle stability and transfection efficiency.[16]

-

Add the prepared chitosan-DNA nanoparticle suspension to each well (e.g., containing 1-2.5 µg of DNA per well).[12][16]

-

Gently swirl the plate to ensure even distribution of the nanoparticles.

-

Incubate the cells under standard conditions (37°C, 5% CO2). The transfection medium can be left on the cells or replaced with fresh complete medium after 4-8 hours.

-

Protocol 4: Assessment of Transfection Efficiency

-

Qualitative Analysis (Fluorescence Microscopy):

-

If a fluorescent reporter gene (e.g., GFP, mScarlet) was used, observe the cells under a fluorescence microscope 48-72 hours post-transfection to visualize protein expression.[12]

-

-

Quantitative Analysis (Flow Cytometry):

-

At 48-72 hours post-transfection, wash the cells with PBS and detach them using trypsin.

-

Resuspend the cells in a suitable buffer.

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, providing a quantitative measure of transfection efficiency.[12][18]

-

Protocol 5: Cytotoxicity Assay (MTT/MTS Assay)

-

Procedure:

-

Seed cells in a 96-well plate and expose them to various concentrations of the chitosan-DNA nanoparticles for a defined period (e.g., 24-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Visualizing Key Processes

Diagrams created using Graphviz help to clarify complex biological pathways and experimental workflows.

Chitosan-Mediated Gene Delivery Pathway

This diagram illustrates the journey of the chitosan-DNA nanoparticle from outside the cell to the expression of the therapeutic gene.

Caption: Cellular pathway of gene delivery using chitosan nanoparticles.

Experimental Workflow for Formulation and Evaluation

This flowchart outlines the logical sequence of steps from creating the nanoparticles to assessing their biological activity.

Caption: Workflow for chitosan nanoparticle synthesis and testing.

Conclusion and Future Outlook

Chitosan with a molecular weight of 30 kDa stands as an effective and promising polymer for non-viral gene delivery. Its ability to form stable nanoparticles with DNA at moderate N/P ratios, combined with its favorable safety profile, makes it an attractive candidate for a wide range of research and therapeutic applications.[3][5] The optimal formulation often results in nanoparticles under 300 nm with a positive zeta potential, which are crucial characteristics for successful cellular uptake and transfection.[4][5]

Future research will likely focus on refining these delivery systems through chemical modifications of the chitosan backbone to introduce targeting ligands for cell-specific delivery, enhance endosomal escape, and further improve transfection efficiencies in hard-to-transfect primary cells and in vivo models. The detailed protocols and data presented in this guide serve as a foundational resource for professionals aiming to harness the potential of 30 kDa chitosan in their gene delivery endeavors.

References

- 1. Recent Advances in Chitosan-Based Carriers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chitosan for Gene Delivery and Orthopedic Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chitosan in Non-Viral Gene Delivery: Role of Structure, Characterization Methods, and Insights in Cancer and Rare Diseases Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of molecular weight of chitosan on the physicochemical, morphological, and biological properties of polyplex nanoparticles intended for gene delivery (2022) | María E Aranda-Barradas | 27 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Chitosan nanoparticles for plasmid DNA delivery: effect of chitosan molecular structure on formulation and release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Transfection efficiency of chitosan and thiolated chitosan in retinal pigment epithelium cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. publications.polymtl.ca [publications.polymtl.ca]

- 17. peerj.com [peerj.com]

- 18. Chitosan-Based Polymeric Nanoparticles as an Efficient Gene Delivery System to Cross Blood Brain Barrier: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mucoadhesive Properties of Low Molecular Weight (ca. 30 kDa) Chitosan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biopolymer of significant interest in the biomedical and pharmaceutical fields.[1][2][3] Its inherent properties, including low toxicity, biocompatibility, and biodegradability, make it an exceptional candidate for advanced drug delivery systems.[1][2][4] A key characteristic that underpins its utility in this domain is its mucoadhesiveness—the ability to adhere to mucosal surfaces.[5] This interaction is crucial for prolonging the residence time of dosage forms at specific sites of absorption, such as the buccal, nasal, or gastrointestinal mucosa, thereby enhancing drug bioavailability and therapeutic efficacy.[2][5]

While chitosan is available in a range of molecular weights, low molecular weight (LMW) variants, particularly in the range of 20-30 kDa, exhibit a unique combination of solubility and charge density that is highly favorable for mucoadhesive applications. This guide provides an in-depth technical overview of the mucoadhesive properties of LMW chitosan (ca. 30 kDa), focusing on the molecular mechanisms of interaction, quantitative assessment methods, and detailed experimental protocols relevant to its evaluation.

Molecular Mechanisms of Chitosan-Mucin Interaction

The mucoadhesive character of chitosan is primarily attributed to a combination of non-covalent interactions between the polymer and the mucin glycoproteins that constitute the mucosal layer. At a pH below its pKa of approximately 6.5, the primary amino groups (-NH₂) on the chitosan backbone become protonated (-NH₃⁺), rendering the polysaccharide a polycation.[4] This positive charge is the cornerstone of its adhesive properties.